1-(2-chlorobenzoyl)-4-phenylpiperazine
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Overview
Description
1-(2-Chlorobenzoyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 2-chlorobenzoyl group attached to a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzoyl)-4-phenylpiperazine typically involves the reaction of 2-chlorobenzoyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzoyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Coupling Reactions: The phenylpiperazine moiety can engage in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include substituted piperazines, N-oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Chlorobenzoyl)-4-phenylpiperazine has found applications in various scientific research fields:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Biological Studies: The compound is used in studies related to receptor binding and signal transduction pathways.
Materials Science: It serves as a building block in the synthesis of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context .
Comparison with Similar Compounds
1-(2-Chlorobenzoyl)thiourea: Shares the 2-chlorobenzoyl group but differs in the presence of a thiourea moiety.
N-(2-Chlorobenzoyl)indole: Contains the 2-chlorobenzoyl group attached to an indole structure.
1-(2-Chlorobenzoyl)-3-(substituted)thioureas: These compounds have similar structural features but with variations in the substituents on the thiourea group.
Uniqueness: 1-(2-Chlorobenzoyl)-4-phenylpiperazine is unique due to its specific combination of the 2-chlorobenzoyl and phenylpiperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
(2-chlorophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNBVGHYFSRZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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